1-(2-(1H-Indol-3-yl)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
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Overview
Description
1-(2-(1H-Indol-3-yl)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a complex organic compound featuring an indole moiety linked to a tetrahydropyridine ring. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in multiple scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-(1H-Indol-3-yl)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and tetrahydropyridine derivatives.
Synthetic Routes: One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring. This is followed by a series of steps to introduce the tetrahydropyridine and carboxylic acid functionalities.
Reaction Conditions: The reactions are usually carried out under reflux conditions with methanesulfonic acid in methanol, yielding the desired product in good yields.
Chemical Reactions Analysis
1-(2-(1H-Indol-3-yl)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions:
Scientific Research Applications
1-(2-(1H-Indol-3-yl)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(1H-Indol-3-yl)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(2-(1H-Indol-3-yl)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be compared with other indole derivatives:
Properties
CAS No. |
104616-55-9 |
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Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C16H18N2O2/c19-16(20)13-4-3-8-18(11-13)9-7-12-10-17-15-6-2-1-5-14(12)15/h1-2,4-6,10,17H,3,7-9,11H2,(H,19,20) |
InChI Key |
QZPZINUUUIZDNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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